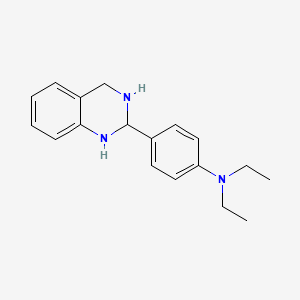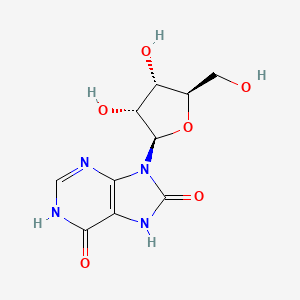
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one: is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.
Attachment of the Purine Base: The purine base is then attached to the tetrahydrofuran ring through a glycosidic bond formation. This step often requires the use of protecting groups to ensure selective reactions.
Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the compound using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more streamlined processes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve large-scale production.
化学反応の分析
Types of Reactions
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols from ketones or aldehydes.
Substitution: The purine base can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biological processes, including enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.
類似化合物との比較
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one: can be compared with other similar compounds, such as:
Adenosine: Similar in structure but lacks the hydroxyl groups on the tetrahydrofuran ring.
Guanosine: Contains a different purine base (guanine) and has different biological activity.
Inosine: Similar structure but with a different functional group on the purine base.
These comparisons highlight the unique features of This compound , such as its specific hydroxylation pattern and its distinct biological activity.
特性
CAS番号 |
63699-77-4 |
|---|---|
分子式 |
C10H12N4O6 |
分子量 |
284.23 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-7-4(13-10(14)19)8(18)12-2-11-7/h2-3,5-6,9,15-17H,1H2,(H,13,19)(H,11,12,18)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
ZQIXICISNQZUQJ-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
C1=NC2=C(C(=O)N1)NC(=O)N2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)
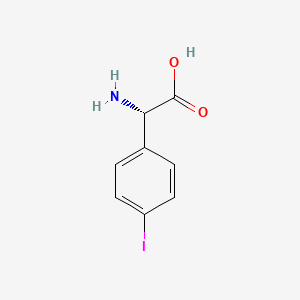
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)
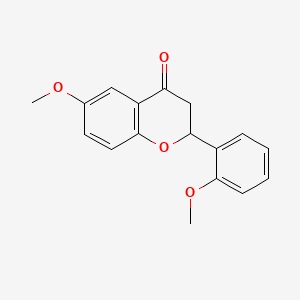

![Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane](/img/structure/B11842391.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
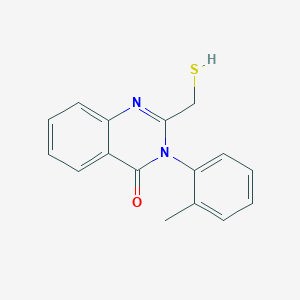


![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)
